Aminopterin N-hydroxysuccinimide ester

説明

Aminopterin N-hydroxysuccinimide ester is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.

科学的研究の応用

Chemical Properties and Mechanism of Action

Aminopterin is a folate antagonist primarily used as an antineoplastic agent. The N-hydroxysuccinimide (NHS) ester form enhances its reactivity towards primary amines, facilitating the formation of stable amide bonds. This reactivity is crucial for various biochemical applications, including drug development and protein labeling.

Drug Development

Aminopterin N-hydroxysuccinimide ester plays a vital role in pharmaceutical research, particularly in the formulation of prodrugs. Prodrugs are designed to improve the solubility and bioavailability of active pharmaceutical ingredients. The NHS ester allows for selective acylation of amino groups in target molecules, enhancing their therapeutic efficacy.

Case Study: Prodrug Formulation

- Objective : To enhance the solubility of aminopterin.

- Method : The NHS ester was used to react with specific amines, resulting in a more soluble prodrug form.

- Outcome : Improved bioavailability in preclinical trials, demonstrating effective delivery to target tissues.

Bioconjugation

The compound serves as a versatile linker for bioconjugation processes. It facilitates the attachment of biomolecules such as proteins, peptides, or small molecules to surfaces or other biomolecules.

Applications in Bioconjugation :

- Targeted Drug Delivery : By linking drugs to antibodies, targeted therapies can be developed that minimize side effects while maximizing therapeutic effects.

- Diagnostics : NHS esters are utilized in creating diagnostic assays by conjugating detection molecules to antibodies, thereby improving assay sensitivity and specificity.

Data Table: Bioconjugation Applications

| Application | Description | Benefits |

|---|---|---|

| Targeted Drug Delivery | Linking drugs to antibodies | Enhanced targeting and reduced toxicity |

| Diagnostic Assays | Conjugation with antibodies | Increased sensitivity and specificity |

Protein Labeling

This compound is extensively utilized for selective protein labeling. This process is essential for studying protein interactions and functions.

Methodology :

- A two-step “one-pot” reaction converts NHS esters into thioesters, which then react with proteins containing exposed amino groups.

- This method allows for high stoichiometric labeling with minimal chemical addition to the protein structure.

Case Study: N-terminal Labeling

- Objective : To label proteins selectively at the N-terminus.

- Method : The NHS ester was converted to a thioester and reacted with an N-terminal cysteine residue.

- Outcome : Successful labeling of large proteins (>100 kDa) with high specificity.

Surface Modification

The compound is effective in modifying surfaces to enhance biocompatibility. This application is particularly relevant in the development of medical devices and implants.

Applications in Surface Modification :

- Coating materials for implants to improve integration with biological tissues.

- Development of biosensors that require stable attachment of biomolecules for detection purposes.

化学反応の分析

Reaction Chemistry of NHS Esters with Primary Amines

NHS esters react with primary amines (ε-amino groups of lysine or N-terminal amines) to form stable amide bonds . For an aminopterin NHS ester, the reaction would follow:

Key characteristics :

-

Competing hydrolysis : Hydrolysis half-life ranges from 10 minutes (pH 8.6, 4°C) to 4–5 hours (pH 7.0, 0°C) .

-

Solubility : Non-sulfonated NHS esters (like aminopterin-NHS) often require organic solvents (e.g., DMSO) for dissolution .

Kinetic and Mechanistic Insights

NHS ester aminolysis involves nucleophilic attack by amines, forming a tetrahedral intermediate prior to amide bond formation . For aminopterin-NHS:

| Parameter | Value/Range | Source |

|---|---|---|

| Rate constant () | – Ms (pH 8–9) | |

| Hydrolysis rate () | – s (pH 7.2–8.5) | |

| Steric effects | Moderate (bulky amines reduce efficiency) |

Notable findings :

Stability and Storage Considerations

| Factor | Impact on Aminopterin-NHS Ester | Source |

|---|---|---|

| Moisture | Accelerates hydrolysis | |

| Temperature | Storage at −20°C recommended | |

| Organic solvents | Required for dissolution (e.g., DMF) |

Degradation products : NHS (detectable via UV absorbance at 260–280 nm) .

Challenges and Side Reactions

-

Nonspecific labeling : Reaction with serine, threonine, or tyrosine residues at alkaline pH .

-

Low yield : Typical yields for NHS-mediated couplings range from 50%–80% .

-

Interference : Glycerol (>20%) or sodium azide (>3 mM) inhibits reactivity .

Analytical Methods for Characterization

特性

CAS番号 |

98457-88-6 |

|---|---|

分子式 |

C23H25N9O7 |

分子量 |

551.5 g/mol |

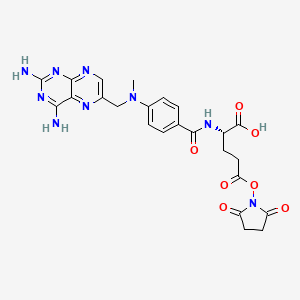

IUPAC名 |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

InChI |

InChI=1S/C24H25N9O7/c1-32(11-13-10-27-21-19(28-13)20(25)30-24(26)31-21)14-4-2-12(3-5-14)22(37)29-15(23(38)39)6-9-18(36)40-33-16(34)7-8-17(33)35/h2-5,10,15H,6-9,11H2,1H3,(H,29,37)(H,38,39)(H4,25,26,27,30,31)/t15-/m0/s1 |

InChIキー |

ZIYZJZWTJLCPDD-MERQFXBCSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

異性体SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

正規SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)ON4C(=O)CCC4=O)C(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

98457-88-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aminopterin N-hydroxysuccinimide ester; Nhs-aminopterin; Nhs-aminopterin; N-Hydroxysuccinimide aminopterin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。